molecular formula C24H20N4O4S3 B2551988 N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide CAS No. 476355-45-0

N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide

Cat. No.: B2551988
CAS No.: 476355-45-0
M. Wt: 524.63
InChI Key: QHGKFKFJYSDSDD-UHFFFAOYSA-N
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Description

N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide is a complex organic compound with the molecular formula C24H20N4O4S3. This compound is notable for its unique structure, which includes benzothiazole and thiophene moieties, making it an interesting subject for various scientific studies .

Preparation Methods

The synthesis of N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with thiophene-2,5-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety is known to interact with various proteins and enzymes, disrupting their normal function .

Comparison with Similar Compounds

N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its combination of benzothiazole and thiophene moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-N,5-N-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S3/c1-3-31-13-5-7-15-19(11-13)34-23(25-15)27-21(29)17-9-10-18(33-17)22(30)28-24-26-16-8-6-14(32-4-2)12-20(16)35-24/h5-12H,3-4H2,1-2H3,(H,25,27,29)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGKFKFJYSDSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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